N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
Brand Name: Vulcanchem
CAS No.: 1005099-25-1
VCID: VC4665394
InChI: InChI=1S/C12H20ClNO/c1-7(13)12(15)14-8(2)11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H,14,15)
SMILES: CC(C1CC2CCC1C2)NC(=O)C(C)Cl
Molecular Formula: C12H20ClNO
Molecular Weight: 229.75

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide

CAS No.: 1005099-25-1

Cat. No.: VC4665394

Molecular Formula: C12H20ClNO

Molecular Weight: 229.75

* For research use only. Not for human or veterinary use.

N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide - 1005099-25-1

Specification

CAS No. 1005099-25-1
Molecular Formula C12H20ClNO
Molecular Weight 229.75
IUPAC Name N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloropropanamide
Standard InChI InChI=1S/C12H20ClNO/c1-7(13)12(15)14-8(2)11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H,14,15)
Standard InChI Key ZWRHZCDJUHUGET-UHFFFAOYSA-N
SMILES CC(C1CC2CCC1C2)NC(=O)C(C)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide, reflecting its bicyclic norbornane backbone (bicyclo[2.2.1]heptane) substituted with an ethyl group bearing a 2-chloropropanamide moiety . Its molecular formula, C₁₂H₂₀ClNO, corresponds to a molar mass of 229.75 g/mol .

Structural Analysis

The bicyclo[2.2.1]heptane system (norbornane) consists of two fused cyclohexane rings in a boat-chair conformation, introducing significant steric strain and rigidity . The 2-chloropropanamide group is attached via an ethyl linker to the bridgehead carbon (position 2) of the bicyclic framework. This arrangement imposes distinct stereoelectronic effects, influencing reactivity and intermolecular interactions.

Key Structural Attributes:

  • Bicyclic Core: Enhances thermal stability and resistance to ring-opening reactions due to strain energy (~25 kcal/mol) .

  • Chlorine Substituent: The β-chloro group in the propanamide chain may facilitate nucleophilic substitution or elimination reactions.

  • Amide Functionality: Participates in hydrogen bonding, affecting solubility and crystallinity.

Synthesis and Manufacturing

Challenges in Synthesis

  • Steric Hindrance: The bicyclic framework may slow reaction kinetics, necessitating prolonged reaction times or elevated temperatures.

  • Chirality Control: The bridgehead carbon (C2) introduces stereochemical complexity, requiring enantioselective methods for producing optically pure batches .

Physicochemical Properties

PropertyInference/DataBasis
SolubilityLow water solubility; soluble in DCM, THF, DMFPolar aprotic solvents
Melting PointEstimated 80–120°CSimilar bicyclic amides
StabilityStable under inert atmospheres; hydrolyzes in strong acids/basesAmide hydrolysis tendency
SupplierPackagingPrice (USD)Source
TRC500 mg$310
AK Scientific1 g$360
AK Scientific10 g$1,225

Major suppliers like Changzhou Hopschain Chemical Co., Ltd. (China) offer bulk quantities, though pricing is undisclosed .

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